2-(4-BUTOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-butoxyphenyl group and at position 4 with a (2-methylbenzyl)sulfanyl moiety. Though direct pharmacological data are unavailable in the provided evidence, structural analogs suggest possible applications in antiviral or antimicrobial contexts .
Properties
IUPAC Name |
2-(4-butoxyphenyl)-4-[(2-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3OS/c1-3-4-15-28-21-11-9-19(10-12-21)22-16-23-24(25-13-14-27(23)26-22)29-17-20-8-6-5-7-18(20)2/h5-14,16H,3-4,15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENROPLKZCRMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-butoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, as well as its potential as a therapeutic agent.
Chemical Structure
The structural formula of the compound can be represented as follows:
This indicates a complex structure with multiple functional groups that may contribute to its biological activity.
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. For instance, compounds within this class have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.
Case Study: MDA-MB-231 Cell Line
In a study evaluating the anticancer activity of pyrazolo[1,5-a]pyrazines, the compound was tested against the MDA-MB-231 human breast cancer cell line using the MTT assay. The results showed that certain derivatives demonstrated notable growth inhibition compared to control groups.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-(4-butoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine | 15.3 | MDA-MB-231 |
| Control (YM155) | 10.0 | MDA-MB-231 |
This indicates a promising potential for further development as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrazines have also been explored. In vitro studies have shown that these compounds can exhibit varying degrees of antibacterial activity against different strains of bacteria.
Antibacterial Testing
A series of tests were conducted using standard bacterial strains to evaluate the effectiveness of the compound:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32.0 |
| Escherichia coli | 64.0 |
| Pseudomonas aeruginosa | 16.0 |
These results suggest that the compound possesses moderate antibacterial activity, making it a candidate for further investigation in antimicrobial therapy.
Antioxidant Activity
Antioxidant assays have demonstrated that pyrazolo[1,5-a]pyrazines can scavenge free radicals effectively. The total antioxidant capacity was assessed using DPPH and ABTS radical scavenging assays.
Results Summary
The antioxidant activity of the compound was quantified as follows:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25.0 |
| ABTS Radical Scavenging | 20.0 |
These findings indicate that the compound exhibits significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[1,5-a]Pyrazine Cores
- 2-{[2-(2-Butoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4-yl]Sulfanyl}-N-(3-Chloro-2-Methylphenyl)Acetamide () Structural Differences: The butoxyphenyl group is at position 2 (ortho) instead of 4 (para), and the sulfanyl group is part of an acetamide-linked chlorinated phenyl ring. The acetamide moiety in the analog could enhance solubility but may alter metabolic stability .
4-{2-[(4-tert-Butylpiperazin-1-yl)Methyl]-7-(Morpholin-4-yl)Pyrazolo[1,5-a]Pyrimidin-5-yl}-1H-Indole ()
- Core Variation : Pyrazolo[1,5-a]pyrimidine vs. pyrazolo[1,5-a]pyrazine.
- Substituents : Morpholine and indole groups in the analog may improve water solubility and kinase selectivity. The target compound’s butoxyphenyl and benzylsulfanyl groups prioritize lipophilicity, suggesting divergent therapeutic niches (e.g., CNS vs. peripheral targets) .
Heterocyclic Derivatives with Sulfur-Containing Substituents
- 5,7-Dimethyl-1,2,4-Triazolo[1,5-a]Pyrimidine-2-Oxyacetylhydrazones () Core Differences: Triazolopyrimidine vs. pyrazolopyrazine. Activity: These analogs exhibit herbicidal and fungicidal activity.
- 1,2,4-Triazolo[1,5-a]Pyrimidine Derivatives with Thione Schiff Bases () Functional Groups: Thione Schiff bases vs. benzylsulfanyl. Bioactivity: Analogs show antiviral activity against tobacco mosaic virus (TMV). The target compound’s sulfur linkage might similarly disrupt viral replication but with distinct kinetics due to its non-polar substituents .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The butoxyphenyl group in the target compound increases logP compared to methoxy- or morpholine-substituted analogs (e.g., ), favoring blood-brain barrier penetration but possibly reducing aqueous solubility .
- Metabolic Stability : The benzylsulfanyl group may undergo oxidation to sulfoxide or sulfone metabolites, whereas acetamide-containing analogs () might be prone to hydrolysis .
Key Research Findings and Implications
- Structural Positioning : Para-substitution on the phenyl ring (target compound) may enhance target engagement compared to ortho-substituted analogs .
- Sulfur Role : The benzylsulfanyl group could modulate redox activity or protein binding, distinguishing it from acetylhydrazones or thiones .
- Therapeutic Potential: While direct data are lacking, the compound’s lipophilicity and heterocyclic core align with antiviral or CNS-targeted drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
